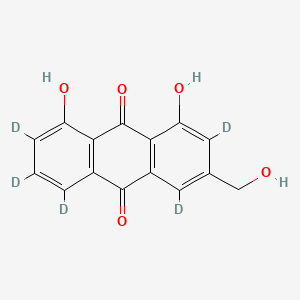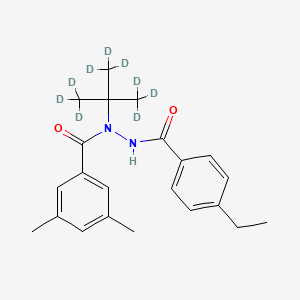
Aloe-emodin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aloe-emodin-d5 is a deuterated form of aloe-emodin, an anthraquinone derivative found in the roots and rhizomes of various plants, including Aloe vera and Rheum palmatum. Aloe-emodin is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of aloe-emodin due to its enhanced stability and distinct mass spectrometric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Aloe-emodin-d5 typically involves the deuteration of aloe-emodin. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a suitable catalyst. This process can be carried out under mild conditions, ensuring the preservation of the anthraquinone structure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of aloe-emodin from natural sources, followed by deuteration using industrial-scale reactors. The purity and yield of the final product are optimized through various purification techniques, including chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Aloe-emodin-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted anthraquinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Aloe-emodin-d5 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in mass spectrometry and nuclear magnetic resonance studies to investigate the metabolic pathways and stability of aloe-emodin.
Biology: Employed in cell culture studies to understand its effects on cell viability, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, wound healing, and anti-inflammatory applications.
Industry: Utilized in the development of new pharmaceuticals and cosmetic products due to its bioactive properties.
Mécanisme D'action
Aloe-emodin-d5 exerts its effects through various molecular targets and pathways:
Antitumor Activity: Induces apoptosis in cancer cells by activating caspase-3 and caspase-9, and upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators by modulating the MAP kinase pathway.
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits biofilm formation.
Comparaison Avec Des Composés Similaires
- Emodin
- Rhein
- Chrysophanol
- Physcion
Aloe-emodin-d5 stands out due to its unique deuterated structure, providing advantages in stability and analytical studies.
Propriétés
IUPAC Name |
1,2,3,6,8-pentadeuterio-4,5-dihydroxy-7-(hydroxymethyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQWDHRMZQUTBA-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1[2H])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[2H])CO)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-hydroxyethyl 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate](/img/structure/B565582.png)
![4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B565583.png)
![ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B565584.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)
![4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8](/img/structure/B565590.png)
![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)
![N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester](/img/structure/B565593.png)

![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester](/img/structure/B565603.png)
